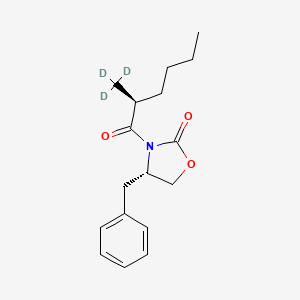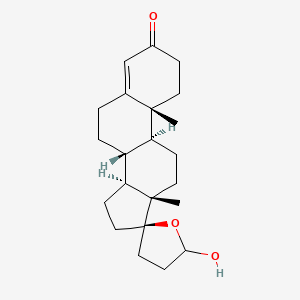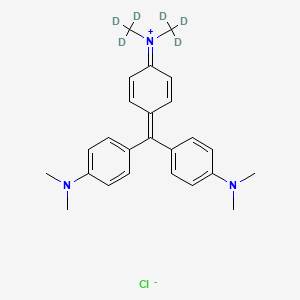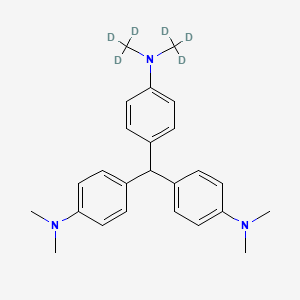![molecular formula C9H11N5O2 B587318 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N CAS No. 1329499-36-6](/img/new.no-structure.jpg)
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a complex organic compound with the molecular formula C9H11N5O2. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. It is often used in research related to neurology, memory, learning, and cognition .
Preparation Methods
The synthesis of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C, resulting in the formation of reduced derivatives.
Scientific Research Applications
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of purine derivatives.
Biology: The compound is used in studies related to DNA and RNA interactions, as it can mimic certain nucleotides.
Medicine: Research involving this compound includes its potential role in neurological disorders, such as Huntington’s disease and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby affecting cell proliferation .
Comparison with Similar Compounds
Similar compounds to 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N include:
Adenine: A purine derivative that is a fundamental component of DNA and RNA.
Guanine: Another purine derivative found in nucleic acids.
Caffeine: A stimulant that is structurally similar to purine derivatives.
Theobromine: Found in cocoa, it is chemically related to caffeine and purine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to interact uniquely with biological molecules, making it valuable in specialized research applications .
Properties
CAS No. |
1329499-36-6 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
224.198 |
IUPAC Name |
8-hydroxy-6-methyl-4,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1 |
InChI Key |
UGJRDCQEZCPJPZ-NQAOKQPGSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(NC2=N1)N=CN3)O |
Synonyms |
5,6,7,8-Tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one-13C2,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


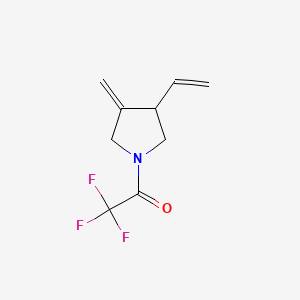
![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)
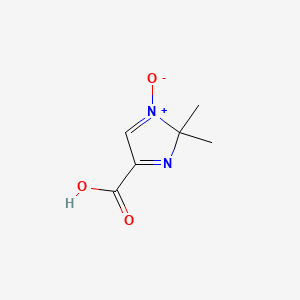
![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
